molecular formula C15H10N2O3S B2630277 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid CAS No. 1013243-25-8

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid

Cat. No.: B2630277
CAS No.: 1013243-25-8
M. Wt: 298.32
InChI Key: SHSCLIKTIHNPAX-UHFFFAOYSA-N
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Description

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid is a complex organic compound that features a benzoic acid core with a cyano group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-3-(thiophen-3-yl)prop-2-enamide with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include substituted benzoic acids, thiophene derivatives, and various amine compounds, depending on the specific reaction pathway.

Scientific Research Applications

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(thiophen-2-yl)prop-2-enamide
  • 2-Cyano-3-(thiophen-4-yl)prop-2-enamide
  • 2-Cyano-3-(furan-3-yl)prop-2-enamide

Uniqueness

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid is unique due to the specific positioning of the cyano group and the thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-cyano-3-thiophen-3-ylprop-2-enoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-8-11(7-10-5-6-21-9-10)14(18)17-13-4-2-1-3-12(13)15(19)20/h1-7,9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCLIKTIHNPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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